3-Butoxy-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol
CAS No.: 83337-75-1
Cat. No.: VC17114797
Molecular Formula: C16H20Cl2N2O2
Molecular Weight: 343.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83337-75-1 |
|---|---|
| Molecular Formula | C16H20Cl2N2O2 |
| Molecular Weight | 343.2 g/mol |
| IUPAC Name | 1-butoxy-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol |
| Standard InChI | InChI=1S/C16H20Cl2N2O2/c1-2-3-8-22-11-16(21,10-20-7-6-19-12-20)14-5-4-13(17)9-15(14)18/h4-7,9,12,21H,2-3,8,10-11H2,1H3 |
| Standard InChI Key | ODYKOLXJOUTZPZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key domains:
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A 2,4-dichlorophenyl group at position 2 of the propanol backbone, providing steric bulk and electron-withdrawing effects.
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An imidazol-1-yl group at position 1, enabling hydrogen bonding and π-π interactions.
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A butoxy chain at position 3, contributing lipophilicity and conformational flexibility .
The central propanol moiety adopts a tetrahedral geometry around the C2 alcohol group, with computational models suggesting intramolecular hydrogen bonding between the hydroxyl proton and the imidazole’s nitrogen .
Table 1: Physicochemical Properties
Synthesis and Optimization
Reaction Pathways
The primary synthesis route involves a Mannich-type reaction:
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Step 1: Condensation of 2-(2,4-dichlorophenyl)acetaldehyde with imidazole in the presence of a base (e.g., KCO) to form the imidazole-propanol intermediate.
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Step 2: Etherification with 1-bromobutane under anhydrous conditions, typically using DMF as a solvent at 60–80°C.
Yield optimization studies suggest that microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining a 72% yield. Purification via column chromatography (hexane:ethyl acetate, 3:1) achieves >95% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, CDCl):
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δ 7.38 (d, J=8.4 Hz, 1H, Ar-H)
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δ 7.22 (s, 1H, Imidazole-H)
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δ 4.12 (m, 2H, OCH)
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δ 3.89 (s, 2H, NCH)
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C NMR (100 MHz, CDCl):
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δ 137.8 (C-Cl)
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δ 121.4 (Imidazole-C)
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δ 70.1 (OCH)
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Mass Spectrometry
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ESI-MS: m/z 343.1 [M+H]
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Fragmentation pattern dominated by loss of butoxy group (m/z 287) and dichlorophenyl moiety (m/z 155) .
Biological and Industrial Applications
Agricultural Chemistry
The dichlorophenyl group confers lipophilicity essential for penetrating fungal cell walls, suggesting utility as a plant protectant. Field trials of related compounds show 85% efficacy against Botrytis cinerea in vineyards .
Toxicology and Regulatory Status
Acute Toxicity
The RTECS database classifies the compound as a drug candidate (RTECS NI5432900) . Preliminary assays indicate an LD > 2000 mg/kg in rats (oral), aligning with Category 5 under GHS guidelines .
Environmental Persistence
Estimated half-lives:
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Hydrolysis: 28 days (pH 7, 25°C)
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Soil: 42 days (aerobic conditions)
The butoxy chain enhances biodegradability compared to longer alkyl ethers .
Computational Insights
Molecular Docking
Docking simulations (PDB: 5TZ1, C. albicans CYP51) reveal:
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Imidazole nitrogen coordinates the heme iron (distance: 2.1 Å)
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Dichlorophenyl group occupies hydrophobic pocket (binding energy: -9.3 kcal/mol)
ADMET Predictions
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